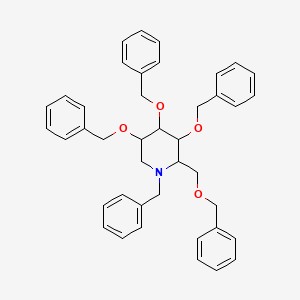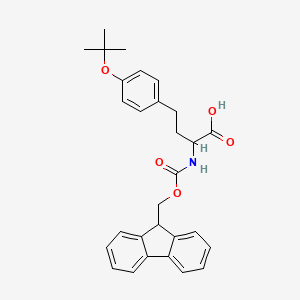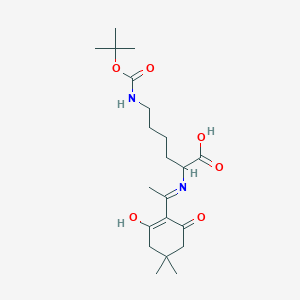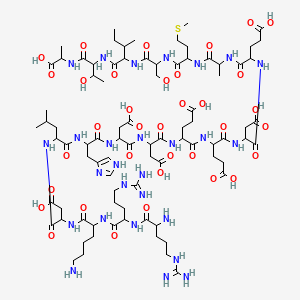
Casein Kinase Substrates 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is associated with various pathways, including vesicle-mediated transport and clathrin-mediated endocytosis . Casein Kinase Substrates 3 plays a significant role in numerous cellular processes, making it a crucial subject of study in the field of biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Casein Kinase Substrates 3 involves several synthetic routes and reaction conditions. One common method is the use of Stable Isotope Labeling with Amino acids in Cell culture (SILAC)-based quantitative mass spectrometry. This method combines phosphatase treatment, pulse heating, in vitro kinase assay, and SILAC to identify substrates . The process requires ultrapure water and specific reagents such as phosphoric acid solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cell culture techniques. HeLa and HEK-293T cells are commonly used for this purpose. These cells are grown in Dulbecco’s modified Eagle’s media with heat-inactivated FetalPlex and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2 .
化学反应分析
Types of Reactions
Casein Kinase Substrates 3 undergoes various chemical reactions, including phosphorylation, which is a critical post-translational modification. This process involves the transfer of a phosphate group from ATP to the substrate protein, catalyzed by kinases .
Common Reagents and Conditions
The phosphorylation reactions typically require ATP as a phosphate donor and specific kinase enzymes such as casein kinase 1 and casein kinase 2 . The reactions are carried out under physiological conditions, often in the presence of cofactors and other regulatory proteins.
Major Products Formed
The primary products of these reactions are phosphorylated proteins, which play essential roles in cellular signaling pathways. These phosphorylated proteins can undergo further modifications and interactions, leading to various cellular outcomes .
科学研究应用
Casein Kinase Substrates 3 has numerous scientific research applications across various fields:
作用机制
Casein Kinase Substrates 3 exerts its effects through phosphorylation, a process that regulates protein activity, structure, and localization. The molecular targets of this compound include various proteins involved in signaling pathways, such as β-catenin and p53 . The phosphorylation of these targets leads to their activation or degradation, thereby modulating cellular functions .
相似化合物的比较
Casein Kinase Substrates 3 is unique compared to other similar compounds due to its specific substrate recognition and phosphorylation patterns. Similar compounds include other casein kinase substrates such as casein kinase 1 and casein kinase 2 . While these kinases share some functional similarities, this compound has distinct substrate specificity and regulatory mechanisms .
属性
分子式 |
C85H139N27O35S |
|---|---|
分子量 |
2131.2 g/mol |
IUPAC 名称 |
4-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[3-carboxy-1-[[4-carboxy-1-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94) |
InChI 键 |
GPNUIDBXUOTUMT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)
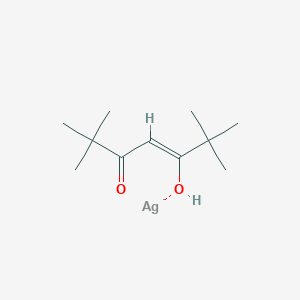
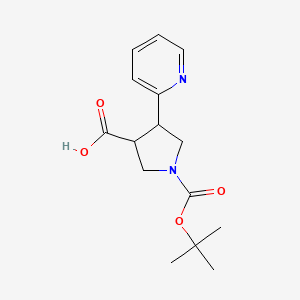
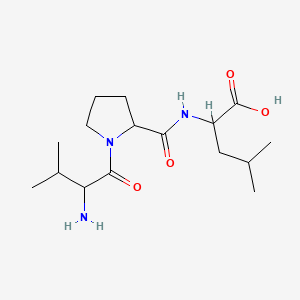
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
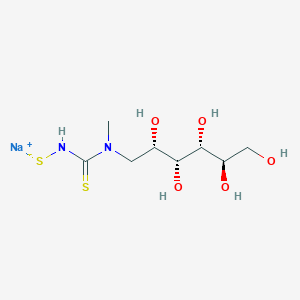
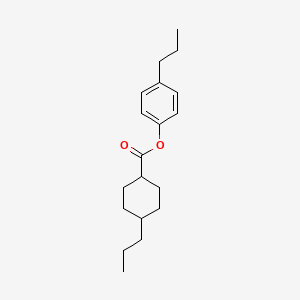

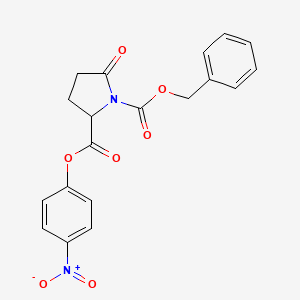
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
